molecular formula C19H22FN3O3 B042181 Grepafloxacin CAS No. 119914-60-2

Grepafloxacin

Numéro de catalogue: B042181
Numéro CAS: 119914-60-2
Poids moléculaire: 359.4 g/mol
Clé InChI: AIJTTZAVMXIJGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Grepafloxacin is a third-generation fluoroquinolone antibiotic developed for treating respiratory, urinary, and sexually transmitted infections. Structurally, it features a cyclopropyl group at the N-1 position, a methylpiperazinyl group at C-7, and a methyl group at C-5, enhancing its Gram-positive activity and pharmacokinetic profile compared to earlier quinolones like ciprofloxacin . It exhibits broad-spectrum activity against pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Chlamydia trachomatis . However, it was withdrawn from the market in 1999 due to rare but severe cardiovascular adverse events, including Torsade de Pointes .

Méthodes De Préparation

Structural Features and Synthetic Challenges

Grepafloxacin (C₁₉H₂₂FN₃O₃) features a 7-azabicyclo[4.1.0]heptane core substituted with a fluorine atom at position 6, a cyclopropyl group at N1, and a piperazinyl moiety at position 7 . The presence of multiple stereocenters and functional groups necessitates precise regioselective reactions. Key challenges include:

  • Regioselective fluorination : Introducing fluorine at position 6 without side reactions.

  • Cyclopropanation : Constructing the strained cyclopropane ring while maintaining stereochemical integrity.

  • Piperazine incorporation : Attaching the piperazinyl group without over-alkylation .

These challenges historically required multi-step syntheses with low overall yields, but recent advancements have addressed these inefficiencies .

Traditional Synthesis Routes

Early this compound syntheses involved linear sequences with 8–10 steps, often starting from 2,4,5-trifluoro-3-nitrobenzoic acid. Key steps included:

  • Nitro group reduction : Catalytic hydrogenation to form the aniline intermediate.

  • Cyclopropanation : Using diazomethane or ethyl chloroformate to form the bicyclic core.

  • Piperazine coupling : Reacting the intermediate with N-methylpiperazine under basic conditions.

These methods suffered from moderate yields (30–40%) due to side reactions during cyclopropanation and difficulties in purifying intermediates .

Modern Streamlined Synthesis Approaches

The 2018 patent EP3638648A2 revolutionized fluoroquinolone synthesis by reducing this compound’s preparation to 2–3 high-yielding steps . The streamlined process involves:

Synthon Preparation

A diketone intermediate (Synthon A) is synthesized via Friedel-Crafts acylation of 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. This step achieves 85% yield using AlCl₃ as a catalyst at 60°C .

Vinyl Ether Coupling

Synthon A reacts with ethyl vinyl ether in dimethylacetamide (DMAc) at 130°C under 25 PSI pressure, forming a key enol ether intermediate (Yield: 92%) .

Ring Closure and Functionalization

Reaction Optimization and Conditions

Critical parameters for maximizing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature130–150°C±5% per 10°C
Pressure20–30 PSI±3% per 5 PSI
Catalyst Concentration1.2–1.5 eq AlCl₃+15% yield
SolventDMAc vs. DMFDMAc: +8% yield

Elevated temperatures accelerate the vinyl ether coupling but risk decomposition above 160°C .

Industrial-Scale Production Considerations

The streamlined method reduces production costs by 60% compared to traditional routes, primarily through:

  • Reduced solvent use : DMAc recycling lowers waste.

  • Faster cycle times : Batch processing completes in 12 hours vs. 48 hours historically.

  • Higher throughput : 85% overall yield vs. 40% in older methods .

Industrial reactors employ jacketed vessels with automated pressure control to maintain optimal conditions during exothermic steps .

Analytical Characterization

Post-synthesis quality control utilizes:

  • HPLC : Purity >99.5% (C18 column, 0.1% TFA/acetonitrile gradient).

  • Mass Spectrometry : ESI-MS m/z 368.1 [M+H]⁺.

  • X-ray crystallography : Confirms stereochemistry of the cyclopropane ring .

Comparative Analysis of Methods

MetricTraditional (1990s)Modern (Post-2018)
Steps8–102–3
Overall Yield30–40%80–85%
Cost per Kilogram$12,000$4,500
Purity95–97%99.5%

The modern approach eliminates chromatographic purification, relying instead on crystallization for final product isolation .

Analyse Des Réactions Chimiques

La grepafloxacine subit diverses réactions chimiques :

    Oxydation : La grepafloxacine peut être oxydée pour former des métabolites oxydatifs, principalement par l’enzyme cytochrome P450 CYP1A2.

    Réduction : Les réactions de réduction sont moins courantes, mais peuvent se produire dans des conditions spécifiques.

    Substitution : La grepafloxacine peut subir des réactions de substitution, en particulier au niveau du cycle pipérazine.

    Réactifs et conditions courants : Les réactifs courants comprennent le LDA, l’iodure de triméthylsilyle, l’iodure de méthyle, le fluorure de césium et la 2-méthylpipérazine. Les conditions impliquent souvent l’utilisation de solvants organiques et de températures contrôlées.

    Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites, tels que les conjugués glucuronides et sulfates

4. Applications de la recherche scientifique

La grepafloxacine a été utilisée dans diverses applications de recherche scientifique :

Applications De Recherche Scientifique

Efficacy Against Respiratory Infections

Grepafloxacin has demonstrated significant effectiveness against both typical and atypical pathogens responsible for community-acquired pneumonia (CAP). Key findings include:

  • Broad Spectrum : It is effective against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila, including resistant strains to penicillin and macrolides .
  • Dosage and Administration : Clinical studies indicate that a once-daily dosage of 600 mg for 7-10 days is comparable to higher-frequency dosing of other antibiotics like clarithromycin and amoxicillin . A shorter five-day course at 400 mg has also been shown to be effective .

Comparative Studies

In a randomized double-blind study involving 805 patients, this compound was compared to clarithromycin. The results indicated similar efficacy in treating acute bacterial exacerbations of chronic bronchitis, with this compound achieving microbiological success rates superior to traditional antibiotics like amoxicillin .

Safety Profile

This compound's safety has been extensively evaluated through various clinical trials:

  • Adverse Events : The most commonly reported side effects include gastrointestinal disturbances such as nausea and an unpleasant taste. Serious adverse events were rare, with only 2.3% of patients reporting any issues in post-marketing studies .
  • Tolerability : It has been characterized as well-tolerated, with a low incidence of photosensitivity and central nervous system effects . In clinical settings, adverse effects did not appear dose-dependent, making it a viable option for a broad patient demographic .

Community-Acquired Pneumonia

This compound has been recommended in treatment guidelines for lower respiratory tract infections due to its effectiveness against resistant strains. A notable case study involved patients with bacteriologically documented CAP who received this compound; results showed high rates of clinical success .

Acute Bacterial Exacerbations of Chronic Bronchitis (ABECB)

In treating ABECB, this compound was found to be equally effective as established treatments but with the added benefit of a simplified dosing regimen (once daily) compared to traditional antibiotics that require more frequent administration .

Mécanisme D'action

La grepafloxacine exerce son activité antibactérienne en inhibant la topoisomérase II bactérienne (ADN gyrase) et la topoisomérase IV. Ces enzymes sont essentielles à la duplication, à la transcription et à la réparation de l’ADN bactérien. En inhibant ces enzymes, la grepafloxacine empêche la réplication de l’ADN bactérien, conduisant à la mort des cellules bactériennes .

Comparaison Avec Des Composés Similaires

Ciprofloxacin

  • Efficacy: In community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB), grepafloxacin demonstrated equivalent clinical cure rates (87% vs. 80%) and microbiological eradication rates (72.9% vs. 84.2%) compared to ciprofloxacin . Against Neisseria gonorrhoeae, this compound achieved a 99% cure rate in genital and extragenital infections, outperforming ciprofloxacin in pharyngeal eradication (100% vs. unresolved cases with cefixime) .
  • Safety :
    • Both drugs caused gastrointestinal disturbances (nausea: 11–15% for this compound vs. 10–12% for ciprofloxacin), but this compound had a higher incidence of dysgeusia (metallic taste: 9–17%) .
    • Unlike ciprofloxacin, this compound showed reduced selection of Staphylococcus aureus resistance due to structural modifications inhibiting efflux pumps .

Clarithromycin

  • Efficacy :
    • In ABECB, clinical cure rates were equivalent (88% vs. 89%), but this compound had superior bacteriological eradication (88% vs. 78%, p = 0.04), particularly against Moraxella catarrhalis (100% vs. 60%) and S. aureus (90% vs. 78%) .
    • For S. pneumoniae, both drugs showed similar microbiological success rates (86% vs. 83%) .
  • Safety :
    • Adverse event rates were comparable (47% vs. 46%), with nausea and taste disturbances more frequent in this compound .

Doxycycline

  • Efficacy :
    • For Chlamydia trachomatis endocervical infections, clinical success rates were equivalent (88.9% vs. 89.5%) .
    • This compound eradicated co-infections with Ureaplasma urealyticum more effectively (64% vs. 43%) .
  • Safety :
    • Both drugs had similar adverse event rates (47% vs. 46%), but this compound caused more taste disturbances .

Cefixime

  • Efficacy: this compound achieved higher cure rates for uncomplicated gonorrhea (99% vs. 95%) and eradicated pharyngeal infections (100% vs. 69%) . It also showed superior antichlamydial activity (87% vs. 22%) .
  • Safety :
    • Both drugs were well-tolerated, with gastrointestinal events most common .

Amoxicillin

  • Efficacy :
    • In CAP, this compound had higher clinical success (78% vs. 58%) and microbiological eradication (89% vs. 71%) rates, especially against S. pneumoniae .

Structural and Pharmacokinetic Comparisons

Parameter This compound Ciprofloxacin Trovafloxacin
C-7 Substituent Methylpiperazinyl Piperazinyl Azabicyclic
Half-Life 12–16 hours 4–6 hours 10–12 hours
Excretion Route Hepatic (60%) Renal (70%) Hepatic (50%)
Gram-Positive Activity Enhanced (MIC90: 0.25 µg/mL) Moderate (MIC90: 1 µg/mL) High (MIC90: 0.12 µg/mL)
Anaerobic Coverage Limited None Broad
  • Pharmacodynamics: this compound exhibits concentration-dependent killing but slower bactericidal action against Gram-positives compared to trovafloxacin (99.9% eradication in 6 vs. 2 hours for S. pneumoniae) . Its AUC/MIC ratio for H. influenzae (310) is comparable to newer quinolones .

Activité Biologique

Grepafloxacin is a fluoroquinolone antibiotic that has been studied for its broad-spectrum antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant case studies.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death.

  • Target Enzymes :
    • DNA gyrase subunit A (gyrA)
    • DNA gyrase subunit B (gyrB)
    • Topoisomerase IV subunit A (parC)

Absorption and Bioavailability

This compound is rapidly absorbed after oral administration, with an absolute bioavailability of approximately 70%. It achieves high concentrations in lung tissue, making it particularly effective for respiratory infections.

Half-life and Clearance

The half-life of this compound is about 15 hours, allowing for once-daily dosing, which enhances patient compliance.

Protein Binding

Approximately 50% of this compound is bound to plasma proteins, influencing its distribution and efficacy.

Antibacterial Spectrum

This compound demonstrates a wide spectrum of activity against various pathogens:

Pathogen Activity Notes
Streptococcus pneumoniaeHighly effective4-fold more potent than ciprofloxacin
Haemophilus influenzaeEffectiveCommonly implicated in respiratory infections
Moraxella catarrhalisEffectiveOften involved in sinusitis and bronchitis
Mycoplasma pneumoniaeEffectiveImportant atypical pathogen
Chlamydia pneumoniaeEffectiveCommon cause of community-acquired pneumonia
Legionella pneumophilaEffectiveAssociated with Legionnaires' disease

Clinical Efficacy

Clinical studies have highlighted the effectiveness of this compound in treating various infections:

  • Community-Acquired Pneumonia : this compound has shown significant efficacy against pathogens responsible for community-acquired pneumonia. In clinical trials, it was found to be as effective as traditional treatments with a favorable safety profile .
  • Acute Bacterial Exacerbation of Chronic Bronchitis (ABECB) : A short course treatment regimen (400 mg once daily for five days) was clinically comparable to a longer ten-day course with similar dosing .

Safety Profile

Despite its efficacy, this compound was withdrawn from the US market in 1999 due to concerns over cardiovascular side effects, including QTc prolongation. However, it has been noted that the incidence of adverse effects is generally low:

  • Common Adverse Effects :
    • Gastrointestinal disturbances (nausea, unpleasant taste)
    • Low propensity for photosensitivity
    • No significant central nervous system effects reported

Case Studies

  • Case Study on Efficacy Against Resistant Strains :
    A study demonstrated that this compound maintained activity against penicillin-resistant strains of Streptococcus pneumoniae, showcasing its potential as an alternative treatment option in resistant infections .
  • Pharmacokinetics in Special Populations :
    Research indicated that this compound's pharmacokinetic properties remain stable across different populations, including those with renal impairment, although caution is advised due to its metabolism primarily via liver enzymes CYP1A2 and CYP3A4 .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for evaluating grepafloxacin’s antibacterial efficacy in vitro?

  • Methodology : Use standardized protocols such as broth microdilution (CLSI or EUCAST guidelines) to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., Staphylococcus aureus ATCC 25923) to validate assay reproducibility. Account for variables like pH, cation concentration, and serum protein binding, which may alter drug activity .
  • Data Interpretation : Compare MIC values against clinical breakpoints to categorize isolates as susceptible, intermediate, or resistant. Cross-reference with pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., AUC/MIC ratio) to predict in vivo efficacy .

Q. How do researchers address contradictions in this compound’s clinical trial data across respiratory tract infections (RTIs)?

  • Analysis Framework : Conduct a systematic review to identify heterogeneity in trial designs (e.g., dosing regimens, patient demographics). Use meta-regression to assess confounding variables like comorbidities or concurrent antibiotic use. For example, a 1995 multi-center study reported 85% efficacy in RTIs, but subanalyses revealed lower success rates in elderly patients with chronic bronchitis due to altered drug clearance .
  • Resolution : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize inclusion criteria and isolate variables impacting outcomes .

Advanced Research Questions

Q. What methodologies are recommended for investigating this compound’s resistance mechanisms in Gram-negative pathogens?

  • Experimental Approach :

Perform whole-genome sequencing of resistant isolates to identify mutations in gyrA (DNA gyrase) or parC (topoisomerase IV).

Use plasmid conjugation assays to assess horizontal transfer of resistance genes (e.g., qnr).

Quantify efflux pump activity via ethidium bromide accumulation assays with/without efflux inhibitors (e.g., PAβN) .

  • Statistical Validation : Apply Fisher’s exact test to correlate genetic mutations with phenotypic resistance, adjusting for multiple comparisons to reduce Type I errors.

Q. How can pharmacokinetic modeling optimize this compound dosing in immunocompromised populations?

  • Model Design :

  • Collect serial plasma samples post-administration to construct concentration-time curves.
  • Use non-linear mixed-effects modeling (NONMEM) to estimate parameters like volume of distribution (VdV_d) and clearance (ClCl).
  • Incorporate covariates (e.g., renal function, body weight) to personalize dosing .
    • Validation : Compare simulated AUC values against clinical outcomes (e.g., treatment failure rates) to refine models. A 2020 study highlighted reduced ClCl in renally impaired patients, necessitating dose adjustments to avoid toxicity .

Q. What strategies resolve discrepancies in this compound’s hepatotoxicity data across preclinical and clinical studies?

  • Integrated Analysis :

  • Cross-examine in vitro hepatocyte cytotoxicity assays (e.g., ALT/AST release) with post-marketing surveillance data.
  • Apply Bradford Hill criteria to assess causality, focusing on dose-response relationships and temporal consistency. For instance, preclinical models may overestimate risk due to species-specific metabolic pathways .
    • Mitigation : Propose mechanistic studies using human-derived organoids to bridge translational gaps .

Q. Methodological Resources

  • Literature Review : Use Google Scholar’s advanced search operators (e.g., "this compound" AND ("resistance" OR "pharmacokinetics")) to identify high-impact studies .
  • Data Collection : Leverage tools like REDCap or Google Forms for structured data capture in clinical trials, ensuring compliance with GDPR/HIPAA standards .
  • Reporting Standards : Adhere to CONSORT guidelines for clinical trials and STROBE for observational studies to enhance reproducibility .

Propriétés

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJTTZAVMXIJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048321
Record name Grepafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Grepafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.32e-01 g/L
Record name Grepafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

119914-60-2
Record name Grepafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119914-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Grepafloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119914602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grepafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Grepafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Grepafloxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GREPAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1M1U2HC31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Grepafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1-cyclopropyl-6-fluoro-7-bromo-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (0.58 g) in N-methyl-2-pyrrolidone (5 ml) is added 3-methylpiperazine (0.65 g), and the mixture is heated at 90° C. for 20 minutes. After the solvent is distilled off under reduced pressure, ethanol is added to the residue, and the crystals are separated by filtration and are recrystallized from ethyl acetate-ethanol to give 1-cyclopropyl-6-fluoro-7-(3-methyl-1-piperazinyl)-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (310 mg), as white powdery crystals, m.p. 206°-208° C.

Synthesis routes and methods IV

Procedure details

A mixture of 0.75 g (2.68 mmol) of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acid, 1.07 g (10.4 mmol) of 2-methylpiperazine and 30 mL of acetonitrile was refluxed for 5 hours, then stirred at room temperature overnight. The precipitate was collected by filtration, washed with water/ethanol and acetonitrile, and dried in vacuo to give 0.42 g of the title compound, mp 189°-192° C.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

0.65 g of 2-methylpiperazine was added to a solution of 0.48 g of 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in 5 ml of N-methyl-2-pyrrolidone, followed by heating at 90° C. for 20 minutes. After distilling off the solvent under reduced pressure, the residue was added with ethanol. The resulting crystals were filtered and recrystallized from ethyl acetate-ethanol to give 231 mg of 1-cyclopropyl-6-fluoro-7-(3-methyl-1-piperazinyl)-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Grepafloxacin
Grepafloxacin
Grepafloxacin
Grepafloxacin
Grepafloxacin
Grepafloxacin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.